2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl ester derivative featuring a piperidine core substituted with a 6-chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl group. Its structure combines a pyrimidine ring (with chloro and methylthio substituents) linked via a sulfanylmethyl bridge to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry, particularly for protease inhibitor development .
Key functional groups:
- Sulfanylmethyl linker: Enhances conformational flexibility and reactivity.
- Boc-protected piperidine: Stabilizes the amine group and modulates steric effects.
Properties
Molecular Formula |
C16H24ClN3O2S2 |
|---|---|
Molecular Weight |
390.0 g/mol |
IUPAC Name |
tert-butyl 2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-8-6-5-7-11(20)10-24-13-9-12(17)18-14(19-13)23-4/h9,11H,5-8,10H2,1-4H3 |
InChI Key |
UFBVDQJHEHOZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves a multi-step organic synthesis approach. The core strategy consists of:
- Construction of the pyrimidine ring substituted with chloro and methylsulfanyl groups.
- Formation of a thioether linkage connecting the pyrimidine moiety to the piperidine ring.
- Protection of the piperidine nitrogen with a tert-butyl ester group to enhance stability and facilitate purification.
Stepwise Synthetic Route
| Step | Reaction Description | Typical Conditions and Notes |
|---|---|---|
| 1 | Preparation of 6-chloro-2-methylsulfanyl-pyrimidine intermediate | Chlorination and methylthiolation of pyrimidine derivatives under controlled temperature; use of chlorinating agents such as POCl3; methylthiolation via nucleophilic substitution with methylthiol reagents |
| 2 | Formation of thioether linkage with piperidine | Nucleophilic substitution of the 4-chloropyrimidine intermediate with piperidine-1-carboxylic acid tert-butyl ester thiol under basic conditions (e.g., NaH in tetrahydrofuran at 0–5°C) |
| 3 | Purification and characterization | Purification via column chromatography (hexane:ethyl acetate gradient); characterization by NMR, MS, and melting point analysis |
Table 2: Overview of synthetic steps for the target compound
Detailed Reaction Conditions and Catalysis
Nucleophilic Substitution: The key step involves the substitution of the 4-position chlorine atom on the pyrimidine ring by the sulfanyl group linked to the piperidine moiety. This reaction is typically performed under inert atmosphere to prevent oxidation of sulfur species.
Catalysts: Palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)2 with XPhos ligand) in tert-butanol at temperatures ranging from 40 to 100°C have been reported to improve yields and selectivity in challenging substitutions.
Reaction Monitoring: Thin-layer chromatography (TLC) on silica gel with ethyl acetate/hexane solvent systems is used to monitor reaction progress.
Purification: Column chromatography followed by recrystallization ensures high purity of the final compound.
Industrial Scale Considerations
Large-scale synthesis involves optimization of reaction parameters such as solvent choice, temperature, and reaction time to maximize yield and minimize by-products.
Purification techniques may include preparative HPLC or crystallization under controlled conditions.
Safety protocols include handling under fume hoods, use of personal protective equipment, and storage away from strong oxidizers due to the sulfur-containing moieties.
Research Data and Characterization
Spectroscopic and Analytical Data
| Technique | Observations and Data |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Chemical shifts consistent with piperidine ring protons, methylsulfanyl group, and pyrimidine aromatic protons; confirmation of thioether linkage |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 390 corresponding to molecular weight; fragmentation patterns consistent with structure |
| Infrared Spectroscopy (IR) | Characteristic ester C=O stretch near 1700 cm⁻¹; C–S and C–Cl stretches observed |
| Melting Point | Typically not available in literature; purity assessed by chromatographic methods |
Table 3: Characterization data summary
Yield and Purity
Reported yields for the final compound range from 60% to 85%, depending on reaction scale and purification rigor.
Purity is generally above 95% as determined by HPLC or NMR integration.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Key Structural Differences | Impact on Synthesis and Activity |
|---|---|---|---|
| 2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | 343.9 | Lacks methylsulfanyl group at 2-position | Simpler synthesis; potentially different biological activity |
| 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | 390.0 | Identical to target compound | Reference compound for synthetic and biological studies |
| 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | ~330 | Different substitution pattern on pyrimidine | Requires alternative synthetic route; different activity profile |
Table 4: Comparison of structurally related compounds and implications
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound featuring a piperidine ring, a pyrimidine core, and sulfur-containing groups. It has a molecular formula of C₁₆H₂₄ClN₃O₂S₂ and a molecular weight of approximately 390.0 g/mol. Research suggests that this compound can modulate enzyme activity and interact with biological macromolecules, influencing biochemical pathways due to its unique structure that allows it to engage with specific receptors or enzymes.
Scientific Research Applications
this compound is a candidate in medicinal chemistry and related fields.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester | Contains a piperidine ring | Different substitution pattern on the pyrimidine |
| 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester | Contains a piperazine ring | Variation in ring structure affects biological activity |
| 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Contains a pyrrolidine ring | Different cyclic structure may influence reactivity and interactions |
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with other Boc-protected piperidine/pyrimidine derivatives. Key differences lie in substituent positions, linker groups, and heterocyclic systems.
Table 1: Structural and Functional Comparison
Key Research Findings
Physicochemical Properties
- Solubility: The sulfanylmethyl linker in the target compound increases lipophilicity compared to amino-linked analogs, reducing aqueous solubility but enhancing membrane permeability .
- Stability : Boc protection in the target compound and Analog 1 improves stability under acidic conditions compared to unprotected amines .
Spectroscopic Differentiation
- NMR studies on similar compounds (e.g., pyrimidine derivatives) reveal that substituent position (e.g., amino vs. sulfanylmethyl) significantly alters chemical shifts in regions corresponding to the pyrimidine and linker groups. For example, protons near the sulfanylmethyl group exhibit downfield shifts due to electron-withdrawing effects .
Functional Implications
- Reactivity : The sulfanylmethyl group in the target compound may participate in nucleophilic substitution reactions, offering pathways for further functionalization .
Biological Activity
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a pyrimidine core with sulfur-containing groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and interacting with biological macromolecules.
- Molecular Formula : C₁₆H₂₄ClN₃O₂S₂
- Molecular Weight : Approximately 390.0 g/mol
- SMILES Notation :
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl
The compound's structure facilitates diverse interactions within biological systems, potentially influencing various biochemical pathways.
Enzyme Modulation
Research indicates that this compound can modulate enzyme activities through specific interactions with target enzymes. The unique structural features allow it to bind effectively to enzyme active sites, altering their function. For instance, studies have shown that compounds with similar structural motifs can act as inhibitors or activators of key metabolic enzymes, suggesting that this compound may exhibit analogous behavior.
Receptor Interaction
The compound's ability to interact with specific receptors positions it as a candidate for pharmacological research. Its engagement with receptors can influence signaling pathways critical for cellular functions. Preliminary studies suggest it may affect pathways related to cell proliferation and apoptosis, although detailed mechanistic studies are still required.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on their substituents and ring structures. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Characteristics | Biological Activity |
|---|---|---|---|
| 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester | Contains a piperidine ring | Different substitution pattern on the pyrimidine | Antimicrobial |
| 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester | Contains a piperazine ring | Variation in ring structure affects biological activity | Antitumor |
| 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Contains a pyrrolidine ring | Different cyclic structure may influence reactivity | Potential enzyme inhibitor |
This table illustrates how minor changes in structure can significantly impact biological activity, emphasizing the importance of detailed structure-activity relationship (SAR) studies.
In Vitro Studies
Recent in vitro studies have demonstrated the compound's potential cytotoxic effects against various cancer cell lines. For example, a study published in the Biomed Research International journal highlighted its inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing antimicrobial agents .
Mechanistic Insights
Mechanistic studies are crucial for understanding how this compound interacts at the molecular level. Research indicates that the presence of sulfur atoms in its structure may enhance its nucleophilicity, allowing it to participate in reactions that modify protein structures or functions .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, and what challenges arise during its purification?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperidine intermediates (e.g., tert-butyl piperidine carboxylates) are often prepared using palladium-catalyzed cross-coupling or Mitsunobu reactions . Key challenges include controlling regioselectivity during pyrimidine functionalization and removing by-products like unreacted thiols. Purification typically involves column chromatography with mobile phases optimized for polar intermediates (e.g., methanol/buffer mixtures, pH 4.6) . HPLC with sodium 1-octanesulfonate-containing buffers may improve resolution of sulfur-containing analogs .
Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most effective?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns on the pyrimidine ring (6-chloro, 2-methylsulfanyl) and piperidine tert-butyl protection. The sulfanylmethyl linker () appears as a triplet near δ 3.5–4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for ) and detects sulfur-related isotopic patterns.
- HPLC : Monitor purity using reversed-phase columns with UV detection at 254 nm, referencing retention times against known tert-butyl piperidine analogs .
Q. What are the critical safety considerations for handling this compound, and how should researchers mitigate exposure risks?
- Methodological Answer :
- Toxicity : While specific toxicity data for this compound are limited, structurally related tert-butyl piperidine carboxylates may cause respiratory or skin irritation . Assume similar hazards.
- Handling : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes .
- Storage : Keep in airtight containers at –20°C under inert gas (e.g., argon) to prevent oxidation of sulfur groups .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The tert-butyl group acts as a protective moiety, reducing piperidine ring basicity and sterically hindering nucleophilic attack at the carbamate carbonyl. To study this, compare reaction rates of tert-butyl-protected vs. unprotected piperidine analogs in SN2 reactions (e.g., with methyl iodide). Kinetic assays (monitored via -NMR or LC-MS) reveal that deprotection (e.g., using HCl in dioxane) restores nucleophilic reactivity . Computational modeling (DFT) can quantify steric effects using parameters like percent buried volume (%V) .
Q. What experimental strategies resolve contradictions in reported stability data for sulfur-containing pyrimidine derivatives under acidic/basic conditions?
- Methodological Answer : Discrepancies in stability may arise from varying impurity profiles or solvent systems. For example:
- Acidic Conditions : Perform accelerated degradation studies (e.g., 0.1 M HCl, 40°C) with LC-MS monitoring. Sulfur oxidation products (e.g., sulfoxides) indicate susceptibility to acid-catalyzed hydrolysis .
- Basic Conditions : Test stability in NaOH/MeOH mixtures; tert-butyl esters are typically base-labile, but the sulfanylmethyl group may stabilize the intermediate. Compare degradation rates with/without antioxidants (e.g., BHT) .
Q. How can computational methods predict the compound’s binding affinity to biological targets, such as kinase enzymes?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the pyrimidine ring and ATP-binding pockets (e.g., in kinases). The methylsulfanyl group may engage in hydrophobic interactions, while the chloro substituent influences steric fit .
- MD Simulations : Run molecular dynamics (GROMACS) to assess conformational stability of the piperidine-tert-butyl moiety in aqueous vs. lipid bilayer environments .
Data Contradiction Analysis
Q. Why do different synthetic protocols yield varying ratios of regioisomers during pyrimidine functionalization?
- Methodological Answer : Contradictions arise from differences in:
- Catalytic Systems : Pd(OAc)/XPhos favors C-4 substitution on pyrimidines, while CuI catalysts may promote C-2 reactivity .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at electron-deficient positions .
- Temperature : Higher temperatures (≥100°C) promote thermodynamic control, favoring more stable regioisomers .
Experimental Design Tables
Q. Table 1. Optimization of Coupling Reactions
| Condition | Catalyst System | Solvent | Yield (%) | Regioisomer Ratio (C-4:C-2) | Reference |
|---|---|---|---|---|---|
| 40°C, 5.5 h | Pd(OAc)/XPhos | t-BuOH | 72 | 9:1 | |
| 100°C, 24 h | CuI/1,10-phenanthroline | DMF | 65 | 3:1 |
Q. Table 2. Degradation Products Under Stress Conditions
| Condition | Major Degradants | Detection Method | Reference |
|---|---|---|---|
| 0.1 M HCl, 40°C, 7 d | Sulfoxide, dechlorinated pyrimidine | LC-MS (m/z 320) | |
| 0.1 M NaOH, 25°C, 24 h | Deprotected piperidine, CO | -NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
